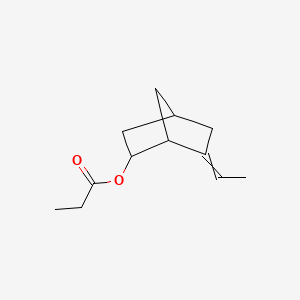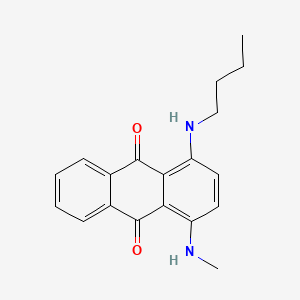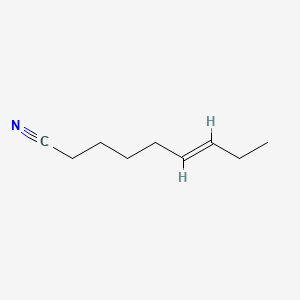
6-Ethylidenebicyclo(2.2.1)hept-2-yl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethylidenebicyclo(2.2.1)hept-2-yl propionate is a chemical compound with the molecular formula C12H18O2. It is known for its unique bicyclic structure, which includes a propionate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylidenebicyclo(2.2.1)hept-2-yl propionate typically involves the reaction of bicyclo[2.2.1]hept-2-ene with ethylidene and propionic acid under specific conditions. One common method includes the use of calcium carbonate, calcium carboxylate, or calcium hydroxide as catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
6-Ethylidenebicyclo(2.2.1)hept-2-yl propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the propionate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are typically employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethylidenebicyclo(2.2.1)hept-2-yl propionate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethylidenebicyclo(2.2.1)hept-2-yl propionate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
5-Ethylidenebicyclo(2.2.1)hept-2-yl propionate: Similar structure but with a different position of the ethylidene group.
Bicyclo(2.2.1)heptan-2-ol, 5-ethylidene-, 2-propanoate: Another related compound with slight structural variations.
Uniqueness
6-Ethylidenebicyclo(2.2.1)hept-2-yl propionate is unique due to its specific bicyclic structure and the position of the ethylidene and propionate groups. These structural features contribute to its distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
73347-78-1 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(6-ethylidene-2-bicyclo[2.2.1]heptanyl) propanoate |
InChI |
InChI=1S/C12H18O2/c1-3-9-5-8-6-10(9)11(7-8)14-12(13)4-2/h3,8,10-11H,4-7H2,1-2H3 |
InChI Key |
OIUKIGBGOYCJMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1CC2CC1C(=CC)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{ethyl[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B14466644.png)

![6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B14466654.png)



![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid](/img/structure/B14466689.png)


![2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole]](/img/structure/B14466721.png)


![3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14466731.png)
![[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane)](/img/structure/B14466744.png)
